1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Fluoroaniline+Phenyl isothiocyanate→this compound
The reaction mixture is usually heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include the inhibition of key enzymes in metabolic processes or the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(4-(methylamino)phenyl)thiourea
- 1-(4-Fluorophenyl)-3-(4-(ethylamino)phenyl)thiourea
- 1-(4-Fluorophenyl)-3-(4-(dimethylamino)phenyl)thiourea
Uniqueness
1-(4-Fluorophenyl)-3-(4-(phenylamino)phenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom and the phenylamino group can enhance its binding affinity and specificity towards certain enzymes or receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16FN3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C19H16FN3S/c20-14-6-8-17(9-7-14)22-19(24)23-18-12-10-16(11-13-18)21-15-4-2-1-3-5-15/h1-13,21H,(H2,22,23,24) |
InChI Key |
XBEJKOBDXNDSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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